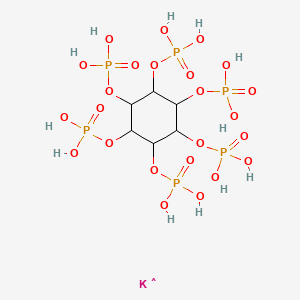

Phytic acid dipotassium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H18KO24P6 |

|---|---|

Molecular Weight |

699.13 g/mol |

InChI |

InChI=1S/C6H18O24P6.K/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24); |

InChI Key |

VKNNANFGUSQVHY-UHFFFAOYSA-N |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O.[K] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Phytic Acid Dipotassium Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phytic acid dipotassium (B57713) salt, a derivative of the naturally occurring chelating agent phytic acid, presents a unique profile of physicochemical properties that are of significant interest in pharmaceutical and biomedical research. This document provides a comprehensive overview of these properties, including its molecular structure, solubility, and thermal characteristics. Detailed methodologies for the experimental determination of these properties are outlined, and the crucial mechanism of metal ion chelation is visually represented. This guide is intended to serve as a foundational resource for professionals engaged in research and development involving this compound.

Introduction

Phytic acid, or myo-inositol hexakisphosphate (IP6), is a major storage form of phosphorus in plant seeds.[] Its dipotassium salt is a compound that has garnered attention for its potent ability to chelate divalent and trivalent cations, which is a key determinant of its biological and pharmaceutical activities.[][2] These activities include roles as an antioxidant and in addressing conditions such as kidney stones.[] Understanding the fundamental physicochemical properties of phytic acid dipotassium salt is paramount for its effective application in drug development and formulation.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. It is important to note that while some data are readily available from commercial suppliers, other specific experimental values such as melting point and a complete pKa profile for the dipotassium salt are not extensively reported in the public domain.

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₁₆K₂O₂₄P₆ | [3] |

| Molecular Weight | 736.22 g/mol | [3] |

| CAS Number | 129832-03-7 | [3] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Solubility | Water: 100 mg/mLDMSO: InsolubleEthanol: Insoluble | [4][5] |

| pKa (of Phytic Acid) | Predicted strongest acidic pKa: 0.14 | [6] |

| Stability | Store at -20°C for up to 3 years (powder) |

Key Mechanisms of Action

Metal Ion Chelation

A primary characteristic of phytic acid and its salts is the potent chelation of metal ions.[2] The six phosphate (B84403) groups on the myo-inositol ring provide multiple negatively charged sites that can bind with positively charged multivalent cations such as Ca²⁺, Mg²⁺, Fe²⁺, Fe³⁺, and Zn²⁺.[2] This interaction can significantly impact the bioavailability of these minerals and is the basis for many of its physiological and pharmaceutical effects.

Enzyme Inhibition

This compound has been identified as an inhibitor of β-secretase 1 (BACE1), an enzyme implicated in the pathology of Alzheimer's disease.[4] It exhibits an IC₅₀ of approximately 0.25 μM for BACE1.[4] The precise mechanism of this inhibition is a subject of ongoing research but is thought to involve interactions with the active site of the enzyme.

Experimental Protocols

The following section outlines general experimental methodologies for determining the key physicochemical properties of this compound. These are based on standard analytical techniques and may require optimization for this specific compound.

Determination of Melting Point

-

Principle: The melting point can be determined using a digital melting point apparatus, which heats a small sample and detects the temperature range over which the solid-to-liquid phase transition occurs.

-

Methodology:

-

A small, dry sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperatures at which the substance begins to melt and when it becomes completely liquid are recorded. This range is reported as the melting point.

-

Solubility Profile Determination

-

Principle: The solubility is determined by finding the maximum amount of solute that can be dissolved in a given amount of solvent at a specific temperature.

-

Methodology:

-

A known volume of the solvent (e.g., water, DMSO, ethanol) is placed in a vial at a controlled temperature.

-

Small, accurately weighed portions of this compound are incrementally added to the solvent.

-

The mixture is agitated (e.g., by stirring or sonication) after each addition until the solute is fully dissolved.

-

The point at which no more solute dissolves, and a solid precipitate remains, is noted.

-

The total mass of the dissolved solute is used to calculate the solubility in mg/mL or other appropriate units.

-

pKa Determination

-

Principle: Potentiometric titration is a common method for determining the acid dissociation constants (pKa) of a substance. This involves titrating a solution of the substance with a strong base and monitoring the pH change.

-

Methodology:

-

A solution of this compound of known concentration is prepared in deionized water.

-

A calibrated pH electrode is immersed in the solution.

-

A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant added) is plotted.

-

The pKa values correspond to the pH at the half-equivalence points on the titration curve. Due to the multiple acidic protons on the phytic acid molecule, multiple inflection points and corresponding pKa values may be observed.

-

The following workflow illustrates the general process for determining these physicochemical properties.

Conclusion

This compound is a compound with significant potential in various scientific and pharmaceutical applications, largely owing to its strong metal-chelating properties. While key data on its molecular formula, weight, and solubility are available, further experimental characterization of properties such as its melting point and the pKa values of the dipotassium salt form is warranted to fully exploit its potential. The experimental protocols and mechanisms detailed in this guide provide a solid foundation for researchers to build upon in their work with this promising molecule.

References

Natural sources and extraction of phytic acid from plant seeds.

An In-depth Technical Guide on the Natural Sources and Extraction of Phytic Acid from Plant Seeds

Introduction to Phytic Acid

Phytic acid, also known as inositol (B14025) hexaphosphate (IP6) or phytate in its salt form, is the primary storage form of phosphorus in the seeds of many plants, accounting for 60-90% of the total phosphorus.[1] It is found in all edible seeds, grains, legumes, and nuts in varying amounts.[2] During germination, the enzyme phytase hydrolyzes phytic acid, releasing phosphorus and other chelated minerals to be used by the young plant.[1][3]

From a nutritional perspective, phytic acid is often termed an "anti-nutrient" because its strong chelating ability allows it to bind with essential minerals such as iron, zinc, and calcium in the digestive tract, which can reduce their absorption.[2][4] However, recent research has also highlighted its potential health benefits, including antioxidant, anti-cancer, and anti-inflammatory properties.[1][4] These dual characteristics have made phytic acid a compound of significant interest for researchers in nutrition, food science, and drug development.

This guide provides a comprehensive overview of the primary natural sources of phytic acid and details the technical methodologies for its extraction and purification from plant seeds.

Natural Sources of Phytic Acid

Phytic acid is widespread in plant-based foods, with the highest concentrations typically found in the bran or outer layers of grains and within the protein bodies of legumes and oilseeds.[1] The content can vary significantly depending on the plant species, growing conditions, and processing methods.[5]

Data Presentation: Phytic Acid Content in Various Plant Seeds

The following table summarizes the phytic acid content in a range of plant seeds, presented as a percentage of dry weight.

| Plant Source Category | Specific Seed | Phytic Acid Content (% of Dry Weight) |

| Grains & Brans | Rice Bran | 2.6 - 8.7%[1][2] |

| Wheat Bran | up to 7.3%[1][3] | |

| Oats | ~0.4%[3] | |

| Maize (Corn) | 0.7 - 2.2%[2] | |

| Wild Rice | ~2.3%[3] | |

| Rice | 0.1 - 1.1%[2] | |

| Legumes | Beans (general) | 0.6 - 2.4%[2] |

| Soybeans | 1.0 - 5.4%[1] | |

| Pinto Beans (mature) | ~0.96%[6] | |

| Cowpeas | ~3.0%[3] | |

| Nuts | Almonds | 0.4 - 9.4%[2][7] |

| Walnuts | ~6.7%[7] | |

| Brazil Nuts | 0.3 - 6.3%[2][7] | |

| Hazelnuts | 0.2 - 0.9%[2] | |

| Oilseeds | Sesame Seeds | 1.4 - 5.4%[1][2] |

| Flax Seeds | up to 7.0%[3] | |

| Sunflower Seeds | 1.0 - 5.4%[1] | |

| Peanuts | 0.2 - 4.5%[2] |

Extraction and Purification of Phytic Acid

The extraction of phytic acid from plant seeds is a multi-step process that typically involves solubilization from the plant matrix, separation from interfering substances like proteins and inorganic phosphate, and subsequent purification.

Experimental Workflow for Phytic Acid Extraction

The general process for extracting phytic acid from plant seeds can be visualized as follows.

References

- 1. food.dtu.dk [food.dtu.dk]

- 2. Phytic Acid: Antinutrient Effects, Benefits, How to Reduce [healthline.com]

- 3. beautyglimpse.com [beautyglimpse.com]

- 4. Benefits of Foods That Are High in Phytic Acid [verywellhealth.com]

- 5. quora.com [quora.com]

- 6. cerealsgrains.org [cerealsgrains.org]

- 7. drberg.com [drberg.com]

The Endogenous Metabolite Dipotassium Phytate: A Technical Guide on its Synthesis, Signaling, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phytic acid, or myo-inositol hexakisphosphate (IP6), is a multifaceted endogenous metabolite and signaling molecule central to a variety of cellular processes. While commonly known as a dietary component that can influence mineral absorption, its intracellular roles, along with its highly energetic pyrophosphorylated derivatives (IP7 and IP8), are of increasing interest in biomedical research. This technical guide provides an in-depth exploration of the endogenous metabolism of phytate, its function in cellular signaling, particularly in energy homeostasis, and detailed protocols for its analysis. The information is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating the therapeutic potential of modulating inositol (B14025) phosphate (B84403) pathways.

Introduction: From Dietary Component to Endogenous Messenger

Phytic acid (IP6), often found as its salt form, dipotassium (B57713) phytate, is the primary storage form of phosphorus in plant seeds.[1][2] In nutrition, it is often labeled an "anti-nutrient" due to its potent ability to chelate dietary minerals like zinc, iron, and calcium, thereby reducing their bioavailability.[3][4] However, this perspective overlooks the critical functions of IP6 and its metabolites as endogenous signaling molecules within mammalian cells.

While dietary intake is a significant source, mammalian cells possess the capability for de novo synthesis of inositol phosphates.[2][5] Endogenous IP6 serves as the precursor to a class of "high-energy" molecules known as inositol pyrophosphates (e.g., 5-diphosphoinositol pentakisphosphate, or IP7, and 1,5-bisdiphosphoinositol tetrakisphosphate, or IP8).[6][7] These molecules are not merely storage forms of phosphate but are dynamic messengers that play a fundamental role in regulating cellular energy metabolism, phosphate homeostasis, and a wide array of other signaling cascades.[8][9] Understanding the synthesis, degradation, and signaling functions of this molecular family is crucial for exploring its potential in drug development and therapeutic applications.

Endogenous Biosynthesis and Metabolism of Inositol Phosphates

The intracellular synthesis of IP6 and its subsequent conversion to inositol pyrophosphates is a highly regulated enzymatic pathway, conserved across eukaryotes.[5][7] The pathway begins with glucose metabolism and proceeds through a series of phosphorylation steps.

De Novo Synthesis of Inositol Hexakisphosphate (IP6)

The synthesis of the inositol ring and its initial phosphorylation occurs through two primary converging pathways:

-

The Lipid-Dependent Pathway : This pathway is initiated by the receptor-stimulated hydrolysis of the membrane lipid phosphatidylinositol (4,5)-bisphosphate (PtdIns(4,5)P2), which releases inositol (1,4,5)-trisphosphate (Ins(1,4,5)P3) into the cytoplasm.[5]

-

The Lipid-Independent Pathway : This pathway begins with the isomerization of glucose-6-phosphate (G6P) to inositol-3-phosphate (Ins3P) by the enzyme myo-inositol 1-phosphate synthase (MIPS).[5]

Ins(1,4,5)P3 is then sequentially phosphorylated by a series of kinases to generate the fully phosphorylated IP6. The pathway in human cells involves the sequential action of Ins(1,3,4)P3 5/6-kinase, Ins(1,3,4,6)P4 5-kinase, and Ins(1,3,4,5,6)P5 2-kinase to convert Ins(1,3,4)P3 to InsP6.[10]

Synthesis of Inositol Pyrophosphates (IP7 and IP8)

IP6 serves as the substrate for the synthesis of the highly energetic inositol pyrophosphates. This conversion is catalyzed by two main classes of enzymes:

-

Inositol Hexakisphosphate Kinases (IP6Ks) : These enzymes phosphorylate IP6 at the 5-position using ATP to generate 5-IP7.[6][9]

-

Diphosphoinositol Pentakisphosphate Kinases (PPIP5Ks) : These enzymes can phosphorylate 5-IP7 at the 1-position to form 1,5-IP8.[6][9]

Degradation

The degradation of phytate and its pyrophosphate derivatives is a stepwise hydrolysis process catalyzed by phosphatases, broadly known as phytases. These enzymes remove phosphate groups, generating lower inositol phosphates (IP5, IP4, IP3, etc.) and ultimately myo-inositol.[11][12] While microorganisms, plants, and some animals possess these enzymes, humans have very limited phytase activity in the small intestine, meaning that dietary phytate is largely not degraded there.[2][13] Intracellularly, specific diphosphoinositol polyphosphate phosphohydrolases (DIPPs) hydrolyze the pyrophosphate bonds of IP7 and IP8, regulating their signaling activity.[14]

Signaling Roles of Endogenous Phytate and its Derivatives

Endogenous inositol pyrophosphates are now recognized as versatile metabolic messengers with diverse modes of action, including as energy sensors, phosphodonors, and allosteric regulators.[6][9]

-

Energy and Phosphate Homeostasis : IP7 and IP8 levels are tightly linked to the cell's energetic state. They act as crucial signals to regulate ATP levels and maintain phosphate homeostasis, fundamental processes for all biological programs.[8][14] For example, in yeast, a deficiency in inositol pyrophosphates leads to dysfunctional mitochondria and a compensatory increase in glycolysis.[15]

-

Protein Pyrophosphorylation : The high-energy pyrophosphate bond in IP7 and IP8 can be transferred to pre-phosphorylated serine residues on proteins, a process known as protein pyrophosphorylation. This novel post-translational modification can dynamically regulate protein function.

-

Intracellular Calcium Signaling : While IP6 itself does not typically induce calcium signaling, its degradation products, particularly inositol trisphosphate (IP3) and other lower inositol phosphates (IP2, IP4), are key players.[16] These molecules can bind to receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm, a ubiquitous signaling mechanism that controls a vast array of cellular functions.[16]

Quantitative Data on Endogenous Inositol Phosphates

Quantifying the precise intracellular concentrations of inositol phosphates is technically challenging due to their low abundance, rapid turnover, and the presence of numerous isomers.[14] However, experimental data from various models provide insights into their levels and effects.

Table 1: Experimental Data on Phytic Acid and Endogenous Protein Flow (Data derived from a study on broiler chickens using a peptide alimentation method[17])

| Dietary Phytic Acid (g/kg) | Phytate-Phosphorus (g/kg) | Microbial Phytase Added (U/kg) | Increase in Endogenous Amino Acid Flow |

| 8.5 | 2.4 | 0 | +47% |

| 8.5 | 2.4 | 500 | Effect reduced |

| 14.5 | 4.0 | 0 | +87% |

| 14.5 | 4.0 | 500 | Effect reduced |

Table 2: Effects of Phytic Acid-Degrading Bacteria on Mineral Content in Mice (Data derived from a study on mice fed a diet with 1% phytic acid[18])

| Mineral | Organ/Fluid | Change with L. lactis psm16 | Significance (p-value) |

| Copper | Liver | Increased | p = 0.021 |

| Zinc | Liver | Increased | p = 0.017 |

| Calcium | Plasma | Increased | p = 0.000 |

| Manganese | Plasma | Increased | p = 0.000 |

| Zinc | Plasma | Increased | p = 0.000 |

| Manganese | Kidney | Increased | p = 0.010 |

| Zinc | Kidney | Increased | p = 0.022 |

Key Experimental Methodologies

The study of endogenous phytate and its metabolites requires robust and sensitive analytical techniques. Methodologies range from extraction and quantification to functional assays.

Protocol: Extraction and Quantification of Phytate via Ion-Exchange Chromatography and Colorimetry

This protocol is a synthesized method based on common principles for phytate analysis in biological samples.[19][20]

1. Extraction: a. Homogenize the tissue or cell sample in 0.5 M Hydrochloric Acid (HCl) or 10% Trichloroacetic acid (TCA). b. Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet debris. c. Collect the supernatant containing the phytate extract.

2. Ion-Exchange Chromatography: a. Prepare an anion-exchange column (e.g., AG 1-X4 resin). b. Equilibrate the column with deionized water. c. Mix the extract with an EDTA-NaOH solution to chelate interfering cations and adjust the pH. d. Load the prepared sample onto the column. Phytate and other inositol phosphates will bind to the resin. e. Wash the column with deionized water to remove non-anionic components. f. Elute the phytate fraction using a stepwise gradient of NaCl (e.g., 0.7 M NaCl).

3. Quantification (Colorimetric): a. Digest the eluted phytate fraction with a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) to release inorganic phosphate (Pi). b. Neutralize the digested sample. c. Add a colorimetric reagent (e.g., ammonium (B1175870) molybdate (B1676688) in the presence of a reducing agent like ascorbic acid, or a vanadomolybdate reagent) that forms a colored complex with Pi. d. Measure the absorbance at the appropriate wavelength (e.g., 640-880 nm for molybdenum blue methods) using a UV-VIS spectrophotometer. e. Calculate the phytate concentration by comparing the absorbance to a standard curve prepared with a known concentration of a phosphate standard (e.g., KH₂PO₄).

Alternative and Advanced Methods

-

High-Performance Liquid Chromatography (HPLC) : HPLC coupled with various detectors offers higher resolution for separating different inositol phosphate isomers.[21]

-

Nuclear Magnetic Resonance (NMR) : ³¹P-NMR can be used for the direct detection and quantification of phytate and other phosphorylated compounds.

-

Enzymatic Assays : These methods use the enzyme phytase to specifically hydrolyze phytate. The amount of released inorganic phosphate is then measured colorimetrically.[22]

Conclusion and Future Directions

The role of dipotassium phytate, or more accurately, the endogenous pool of inositol hexakisphosphate and its pyrophosphate derivatives, extends far beyond its function in plant biology and dietary science. These molecules are integral components of eukaryotic cell signaling, acting as critical regulators of bioenergetic homeostasis. Their interconnectedness with fundamental cellular processes makes them attractive, albeit complex, targets for therapeutic intervention.

For drug development professionals, modulating the activity of key enzymes in this pathway, such as IP6Ks or PPIP5Ks, could offer novel strategies for treating metabolic disorders, certain cancers, and other diseases where energy metabolism is dysregulated. Future research should focus on developing specific and potent inhibitors or activators for these enzymes, further elucidating the downstream targets of protein pyrophosphorylation, and refining analytical methods to accurately measure the flux through these pathways in vivo. A deeper understanding of the endogenous roles of inositol pyrophosphates will undoubtedly unlock new avenues for therapeutic innovation.

References

- 1. Phytic Acid: Antinutrient Effects, Benefits, How to Reduce [healthline.com]

- 2. Phytate: impact on environment and human nutrition. A challenge for molecular breeding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. The Inositol Phosphate System—A Coordinator of Metabolic Adaptability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inositol Pyrophosphates as Versatile Metabolic Messengers | Annual Reviews [annualreviews.org]

- 7. portlandpress.com [portlandpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Inositol Pyrophosphates as Versatile Metabolic Messengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The pathway for the production of inositol hexakisphosphate in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The role of phytic acid in legumes: antinutrient or beneficial function? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Metabolism and Functions of Inositol Pyrophosphates: Insights Gained from the Application of Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inositol Hexakisphosphate Kinase 1 (IP6K1) Regulates Inositol Synthesis in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A novel mechanism underlying phytate-mediated biological action-phytate hydrolysates induce intracellular calcium signaling by a Gαq protein-coupled receptor and phospholipase C-dependent mechanism in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effect of phytic acid and microbial phytase on the flow and amino acid composition of endogenous protein at the terminal ileum of growing broiler chickens [pubmed.ncbi.nlm.nih.gov]

- 18. Effects of Phytic Acid-Degrading Bacteria on Mineral Element Content in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chemijournal.com [chemijournal.com]

- 20. researchgate.net [researchgate.net]

- 21. Analytical Methods for Determination of Phytic Acid and Other Inositol Phosphates: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. prod-docs.megazyme.com [prod-docs.megazyme.com]

Unlocking the Nutritional Potential of Plant-Based Foods: A Technical Guide to the Anti-Nutritional Effects of Phytate Salts

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phytate (myo-inositol hexakisphosphate), the primary phosphorus storage form in many plant tissues, is a significant anti-nutritional factor for monogastric animals, including humans. Its potent chelating properties lead to the formation of insoluble complexes with essential dietary minerals, particularly iron, zinc, and calcium, thereby reducing their bioavailability. Furthermore, phytate can inhibit the activity of key digestive enzymes and interact with proteins and starch, further compromising nutrient absorption. This technical guide provides an in-depth exploration of the anti-nutritional effects of phytate salts, detailing the underlying mechanisms of action. It presents a comprehensive summary of quantitative data from human and animal studies on mineral absorption inhibition and enzyme activity reduction. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate further research. Additionally, this guide includes visualizations of the phytase-mediated degradation of phytate and the inositol (B14025) phosphate (B84403) signaling pathway, generated using the DOT language, to elucidate the biochemical processes involved.

Introduction

Phytic acid, and its salt form phytate, is ubiquitously present in plant-derived foods, with the highest concentrations found in whole grains, legumes, nuts, and seeds.[1][2] While serving as a vital source of phosphorus for the germinating plant, its strong binding affinity for multivalent cations poses a significant challenge to nutrient absorption in organisms lacking the digestive enzyme phytase.[3][4] The negatively charged phosphate groups of the phytate molecule readily bind with positively charged minerals, rendering them insoluble and unavailable for absorption in the gastrointestinal tract.[5] This anti-nutritional effect is of particular concern in populations relying heavily on plant-based diets, where it can contribute to mineral deficiencies. Beyond mineral chelation, phytate can also negatively impact the digestion of proteins, starches, and lipids through direct and indirect interactions with digestive enzymes and substrates.[6][7] Understanding the multifaceted anti-nutritional properties of phytate is crucial for developing strategies to enhance the nutritional value of plant-based foods and for the formulation of effective dietary interventions and therapeutics.

Chemical Structure and Mechanism of Action

Phytic acid is the six-fold dihydrogenphosphate ester of myo-inositol (inositol hexakisphosphate or IP6).[8] At physiological pH, the phosphate groups are partially ionized, resulting in the phytate anion, which carries a strong negative charge. This polyanionic nature is the basis of its potent chelating ability.

Mineral Chelation

The primary anti-nutritional effect of phytate stems from its ability to form stable, insoluble complexes with divalent and trivalent cations such as Ca²⁺, Fe²⁺/³⁺, Zn²⁺, and Mg²⁺.[5] The formation of these phytate-mineral complexes is pH-dependent, with precipitation being most pronounced at the near-neutral pH of the small intestine, the primary site for mineral absorption.[2] The stability of these complexes varies depending on the mineral, with the general order being Cu²⁺ > Zn²⁺ > Fe³⁺ > Fe²⁺ > Mn²⁺ > Ca²⁺.[2] The molar ratio of phytate to minerals in a meal is a critical determinant of mineral bioavailability.[4][5]

Inhibition of Digestive Enzymes

Phytate can inhibit the activity of several key digestive enzymes, thereby impairing the breakdown of macronutrients. This inhibition can occur through two primary mechanisms:

-

Chelation of essential mineral cofactors: Some digestive enzymes require divalent cations like Ca²⁺ or Zn²⁺ for their activity. By chelating these essential cofactors, phytate can indirectly inhibit enzyme function.

-

Direct interaction with the enzyme: Phytate can bind directly to the protein structure of enzymes, particularly at the positively charged amino acid residues, leading to conformational changes that reduce their catalytic activity.[3]

Enzymes known to be inhibited by phytate include:

-

Pepsin: The primary proteolytic enzyme in the stomach.[9]

-

Trypsin: A key protease in the small intestine.[10]

-

Lipase: The enzyme that digests fats.[13]

Interaction with Proteins and Starch

Phytate can form complexes with proteins, reducing their solubility and digestibility.[3] At the acidic pH of the stomach, phytate can form binary complexes with positively charged protein molecules. In the more neutral pH of the small intestine, ternary complexes can form, involving a cation bridge between the negatively charged phytate and protein molecules.[12] These interactions can mask the sites for proteolytic enzyme attack, thus lowering protein absorption.

Similarly, phytate can interact with starch, potentially through phosphate linkages or by forming complexes with starch-associated proteins, which can reduce starch digestibility.[6]

Quantitative Data on Anti-Nutritional Effects

The following tables summarize quantitative data from various studies on the inhibitory effects of phytate on mineral absorption and enzyme activity.

Table 1: Effect of Phytate on Mineral Absorption in Humans

| Mineral | Phytate Dose (mg of phytate-P) | Percentage Reduction in Absorption | Study Reference |

| Zinc | 25 | 27% | [3][14] |

| Zinc | 50 | 36% | [3][14] |

| Zinc | 100 | 68% | [3][14] |

| Zinc | 250 | 73% | [3][14] |

| Calcium | 100 | 29% | [3][14] |

| Calcium | 250 | 65% | [3][14] |

| Iron | 2 | 18% | [15][16] |

| Iron | 25 | 64% | [15][16] |

| Iron | 250 | 82% | [15][16] |

| Iron | 300 | 83-90% | [8] |

Table 2: Critical Phytate to Mineral Molar Ratios for Inhibition of Absorption

| Molar Ratio | Critical Value | Implication | Reference |

| Phytate:Iron | > 1 | Significant reduction in iron absorption | [5][17] |

| Phytate:Zinc | > 15 | Impaired zinc bioavailability | [5][17] |

| Phytate:Calcium | > 0.24 | Reduced calcium absorption | [5][17] |

Table 3: Inhibition of Digestive Enzymes by Phytate

| Enzyme | Phytate Concentration | Inhibition | Notes | Reference |

| α-Amylase | 1.75 mM | Apparent Ki | Non-competitive inhibition | [11] |

| α-Amylase | 40 mM | Complete inhibition | In vitro, human salivary α-amylase | [12][18] |

| Lipase | 4 mM | 14.5% | In vitro, porcine pancreatic lipase | [13] |

| Pepsin | - | Inhibition observed | Reduced digestion of casein and bovine serum albumin | [17] |

| Trypsin | - | Inhibition observed | In vitro studies | [10] |

Table 4: Phytate Content of Common Foods (as a percentage of dry weight)

| Food | Phytate Content (%) | Reference |

| Almonds | 0.4 - 9.4 | [1] |

| Beans | 0.6 - 2.4 | [1] |

| Brazil nuts | 0.3 - 6.3 | [1] |

| Sesame seeds | 1.4 - 5.4 | [19] |

| Brown rice | 1.3 - 2.2 | [19] |

| Soy protein concentrate | 1.1 - 2.3 | [19] |

| Whole wheat | 0.4 - 1.4 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to quantify the anti-nutritional effects of phytate.

In Vitro Mineral Bioavailability (Caco-2 Cell Model)

This protocol assesses the effect of phytate on the cellular uptake and transport of minerals using the Caco-2 human colon adenocarcinoma cell line, which differentiates to form a polarized monolayer of enterocyte-like cells.

Materials:

-

Caco-2 cells

-

Minimum Essential Medium (MEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, L-glutamine, and antibiotics.

-

Transwell® polycarbonate membrane inserts (0.4 µm pore size)

-

Hanks' Balanced Salt Solution (HBSS)

-

Phosphate-Buffered Saline (PBS)

-

In vitro digestion enzymes (pepsin, pancreatin (B1164899), bile salts)

-

Radioisotopes of minerals (e.g., ⁵⁹Fe, ⁶⁵Zn, ⁴⁵Ca) or standards for ICP-MS analysis

-

Sodium phytate

Procedure:

-

Cell Culture and Differentiation: Seed Caco-2 cells onto Transwell® inserts at a density of 5 x 10⁴ cells/cm². Culture the cells for 21 days to allow for differentiation into a polarized monolayer. Change the medium every 2-3 days.[20]

-

In Vitro Digestion of Food Sample: Prepare a food sample with and without added sodium phytate. Perform a simulated gastrointestinal digestion using a two-step enzymatic process:

-

Gastric phase: Incubate the sample with pepsin at pH 2.0 for 1-2 hours at 37°C.

-

Intestinal phase: Adjust the pH to 7.0 and add pancreatin and bile salts. Incubate for 2-4 hours at 37°C.[20]

-

-

Preparation of Digesta for Cell Culture: Centrifuge the digested sample to obtain the soluble fraction. Filter-sterilize the supernatant.

-

Mineral Uptake and Transport Assay:

-

Wash the Caco-2 cell monolayers with warm PBS.

-

Add the prepared soluble fraction of the digest (containing the mineral of interest) to the apical side of the Transwell®.

-

Add HBSS to the basolateral side.

-

Incubate at 37°C for a defined period (e.g., 2 hours).

-

Collect the media from both the apical and basolateral chambers.

-

Wash the cell monolayer with PBS.

-

Lyse the cells to determine the amount of mineral retained within the cells.

-

-

Quantification: Measure the mineral content in the apical and basolateral media and in the cell lysate using a gamma counter (for radioisotopes) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

-

Calculations:

-

Uptake (%) = [(Mineral in cell lysate + Mineral in basolateral medium) / Initial mineral in apical medium] x 100

-

Transport (%) = (Mineral in basolateral medium / Initial mineral in apical medium) x 100[20]

-

Human Mineral Absorption Study (Stable Isotope Method)

This protocol describes a method to determine the effect of phytate on iron absorption in human subjects using stable isotopes.

Materials:

-

Stable isotopes of iron (e.g., ⁵⁷Fe, ⁵⁸Fe)

-

Test meal (e.g., wheat rolls)

-

Sodium phytate

-

Equipment for blood collection

-

Thermal Ionization Mass Spectrometer (TIMS) or Multi-Collector ICP-MS

Procedure:

-

Subject Recruitment and Baseline Measurements: Recruit healthy volunteers. Collect a baseline blood sample to determine the natural isotopic abundance of iron.

-

Preparation of Labeled Test Meals: Prepare two batches of the test meal. Label one batch with one stable iron isotope (e.g., ⁵⁷Fe) and the other with a different isotope (e.g., ⁵⁸Fe). Add a known amount of sodium phytate to one of the labeled batches.

-

Administration of Test Meals: On two separate days (with a washout period in between), provide each subject with one of the labeled test meals (with or without phytate). The order of the meals should be randomized.

-

Blood Sampling: Collect a blood sample from each subject 14 days after the consumption of each test meal. This allows for the incorporation of the absorbed iron isotopes into red blood cells.[21][22]

-

Isotopic Analysis: Isolate hemoglobin from the blood samples and measure the isotopic composition of iron using TIMS or MC-ICP-MS.

-

Calculation of Iron Absorption: Calculate the amount of each iron isotope incorporated into the red blood cells, taking into account the total circulating iron mass. The fractional absorption of iron from each meal can then be determined.

In Vitro Enzyme Inhibition Assay (e.g., Trypsin Inhibition)

This protocol outlines a method to measure the inhibitory effect of phytate on trypsin activity using a synthetic substrate.

Materials:

-

Bovine pancreatic trypsin

-

Nα-Benzoyl-L-arginine p-nitroanilide (BAPNA) as the substrate

-

Tris-HCl buffer (pH 8.2) containing CaCl₂

-

Sodium phytate solutions of varying concentrations

-

Spectrophotometer

Procedure:

-

Preparation of Reagents: Prepare a stock solution of trypsin in dilute HCl. Prepare a stock solution of BAPNA in a suitable solvent (e.g., DMSO) and then dilute it in the Tris-HCl buffer. Prepare a series of sodium phytate solutions in the buffer.[16][23][24]

-

Enzyme Inhibition Assay:

-

In a series of test tubes, pre-incubate a fixed amount of trypsin with different concentrations of sodium phytate for a specific time (e.g., 10 minutes) at 37°C. Include a control with no phytate.

-

Initiate the enzymatic reaction by adding the BAPNA substrate solution to each tube.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).

-

Stop the reaction by adding a stopping reagent (e.g., acetic acid).

-

-

Measurement of Activity: The hydrolysis of BAPNA by trypsin releases p-nitroaniline, which is yellow and can be quantified by measuring the absorbance at 410 nm using a spectrophotometer.

-

Calculation of Inhibition: Calculate the percentage of trypsin inhibition for each phytate concentration relative to the control (no phytate). The IC₅₀ value (the concentration of phytate that causes 50% inhibition) can be determined by plotting the percentage inhibition against the phytate concentration.

Signaling Pathways and Enzymatic Workflows

Phytase-Mediated Dephosphorylation of Phytate

Phytase enzymes catalyze the stepwise hydrolysis of phosphate groups from the phytate molecule, releasing inorganic phosphate and lower inositol phosphates (IP5 down to IP1) and ultimately myo-inositol.[3][19] This process is crucial for improving the nutritional value of phytate-rich foods. The specific pathway of dephosphorylation can vary depending on the type of phytase.

Caption: Stepwise dephosphorylation of phytate by phytase.

Inositol Phosphate (IP3/DAG) Signaling Pathway

The breakdown of phytate can produce lower inositol phosphates, such as inositol trisphosphate (IP3), which is a key second messenger in eukaryotic cells. The IP3/DAG signaling pathway is initiated by the activation of phospholipase C (PLC) and plays a critical role in regulating intracellular calcium levels and various cellular processes.[11][12]

Caption: The IP3/DAG signaling pathway.

Logical Relationship of Phytate's Anti-Nutritional Effects

This diagram illustrates the central role of phytate in mediating various anti-nutritional effects through its primary mechanism of chelation and direct molecular interactions.

Caption: Logical flow of phytate's anti-nutritional effects.

Conclusion

The anti-nutritional effects of phytate salts are well-documented and present a significant challenge in optimizing the nutritional quality of plant-based diets. Through its potent chelation of essential minerals and inhibition of digestive enzymes, phytate can substantially reduce nutrient bioavailability. The quantitative data and experimental protocols presented in this guide provide a robust framework for researchers and professionals in drug development and nutrition science to further investigate these effects and develop effective mitigation strategies. Such strategies may include food processing techniques that enhance endogenous phytase activity, the use of exogenous phytase supplementation, and the development of low-phytate crop varieties. A thorough understanding of the mechanisms by which phytate exerts its anti-nutritional effects is paramount to unlocking the full nutritional potential of plant-based foods and addressing mineral deficiencies on a global scale.

References

- 1. Phytate: impact on environment and human nutrition. A challenge for molecular breeding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phytase - Wikipedia [en.wikipedia.org]

- 4. Monitoring Phytate Hydrolysis Using Serial Blood Sampling and Feather Myo-Inositol Levels in Broilers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Snapshots during the catalytic cycle of a histidine acid phytase reveal an induced-fit structural mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 8. Dietary Phytic Acid, Dephytinization, and Phytase Supplementation Alter Trace Element Bioavailability—A Narrative Review of Human Interventions [mdpi.com]

- 9. Reactome | Inositol phosphate metabolism [reactome.org]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 12. fiveable.me [fiveable.me]

- 13. researchgate.net [researchgate.net]

- 14. Phytase – Virtual Museum of Molecules and Minerals [virtual-museum.soils.wisc.edu]

- 15. Inositol trisphosphate - Wikipedia [en.wikipedia.org]

- 16. protocols.io [protocols.io]

- 17. Inhibition of iron uptake by phytic acid, tannic acid, and ZnCl2: studies using an in vitro digestion/Caco-2 cell model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. ijcmas.com [ijcmas.com]

- 20. Effect of dephytinization on bioavailability of iron, calcium and zinc from infant cereals assessed in the Caco-2 cell model - PMC [pmc.ncbi.nlm.nih.gov]

- 21. iaea.org [iaea.org]

- 22. Assessing Human Iron Kinetics Using Stable Iron Isotopic Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Antioxidant Properties of Phytic Acid and its Potassium Salts

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the antioxidant properties of phytic acid and its potassium salts. Phytic acid, a naturally occurring compound abundant in plant seeds, exhibits significant antioxidant effects primarily through its potent iron-chelating ability. This action inhibits the formation of hydroxyl radicals and suppresses lipid peroxidation, key drivers of oxidative stress implicated in numerous pathological conditions. This document details the mechanisms of action, presents available quantitative data on antioxidant efficacy, outlines experimental protocols for assessing antioxidant activity, and explores the potential involvement of cellular signaling pathways. While extensive data exists for phytic acid, this guide also addresses the current state of knowledge regarding its potassium salts.

Introduction

Phytic acid, or inositol (B14025) hexaphosphate (IP6), is the primary storage form of phosphorus in many plants, including cereals, legumes, and nuts.[1][2] For a considerable time, it was primarily regarded as an antinutrient due to its capacity to chelate essential minerals like iron, zinc, and calcium, thereby reducing their bioavailability.[2][3][4] However, emerging research has increasingly highlighted its beneficial physiological roles, particularly its potent antioxidant properties.[1][4][5]

The antioxidant activity of phytic acid is predominantly attributed to its unique molecular structure, which features six phosphate (B84403) groups that can effectively chelate multivalent metal ions, especially iron.[1][5] By sequestering iron, phytic acid prevents its participation in the Fenton reaction, a major source of highly reactive and damaging hydroxyl radicals.[1] This mechanism underlies its ability to inhibit lipid peroxidation and protect against oxidative damage.[6]

This guide aims to provide a detailed technical resource for professionals in research and drug development by consolidating the current understanding of the antioxidant properties of phytic acid and its potassium salts.

Mechanism of Antioxidant Action

The primary antioxidant mechanism of phytic acid is its strong chelating affinity for transition metals, particularly iron (Fe²⁺ and Fe³⁺).[1][3][7] This sequestration of iron is crucial in mitigating oxidative stress through the following pathways:

-

Inhibition of Hydroxyl Radical Formation: The Fenton reaction, a significant source of hydroxyl radicals (•OH) in biological systems, is catalyzed by free iron. Phytic acid chelates iron, rendering it unavailable to participate in this reaction, thereby blocking the generation of these highly destructive radicals.[1]

-

Suppression of Lipid Peroxidation: Iron is a potent initiator and promoter of lipid peroxidation, a chain reaction that damages cellular membranes. By chelating iron, phytic acid effectively inhibits the initiation and propagation of lipid peroxidation.[6] Studies have shown that phytic acid can inhibit the decay of fatty acids like linoleic acid and reduce the formation of lipid peroxidation products such as malondialdehyde (MDA) and 4-hydroxyalkenals.[6][8]

While metal chelation is the principal antioxidant mechanism, some studies suggest that irradiated phytic acid may also exhibit direct radical scavenging activity. However, non-irradiated phytic acid has been found to have negligible scavenging activity against the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Quantitative Antioxidant Data

The following tables summarize the available quantitative data on the antioxidant activity of phytic acid. Data for potassium phytate is currently limited in the scientific literature.

Table 1: Ferrous Ion (Fe²⁺) Chelating Activity of Phytic Acid

| Concentration (µM) | Ferrous Ion Chelation (%) | Reference |

| 10 | 11.9 | [1] |

| 50 | 58.6 | [1] |

| 100 | 69.3 | [1] |

| 500 | 87.1 | [1] |

Table 2: Inhibition of Lipid Peroxidation by Phytic Acid

| Assay | Concentration | Inhibition (%) | Reference |

| Fe(II)/ascorbate-induced linoleic acid peroxidation | 100 µM | 10-20 | [8] |

| Fe(II)/ascorbate-induced linoleic acid peroxidation | 500 µM | 10-20 | [8] |

Note: One study reported that phytic acid in the concentration range of 1–500 μM did not scavenge the DPPH radical.

Experimental Protocols

This section provides detailed methodologies for common in vitro antioxidant assays that can be used to evaluate the properties of phytic acid and its salts.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

-

Principle: The DPPH radical has a deep violet color in solution with a characteristic absorbance maximum at approximately 517 nm. When reduced by an antioxidant, the color changes to a pale yellow. The decrease in absorbance is proportional to the radical scavenging activity of the antioxidant.

-

Reagents:

-

DPPH solution (e.g., 0.1 mM in methanol (B129727) or ethanol)

-

Test sample (phytic acid or its potassium salt) dissolved in a suitable solvent

-

Positive control (e.g., ascorbic acid or Trolox)

-

Solvent (methanol or ethanol)

-

-

Procedure:

-

Prepare a working solution of DPPH in methanol or ethanol (B145695).

-

Prepare a series of dilutions of the test sample and the positive control.

-

In a test tube or microplate well, mix a defined volume of the DPPH working solution with a defined volume of the sample solution.

-

Prepare a blank containing the solvent and the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•⁺).

-

Principle: The ABTS radical cation is generated by the oxidation of ABTS with potassium persulfate. The resulting blue-green radical has a characteristic absorbance at 734 nm. In the presence of an antioxidant, the radical is reduced, and the color of the solution fades. The extent of decolorization is proportional to the antioxidant activity.

-

Reagents:

-

ABTS solution (e.g., 7 mM in water)

-

Potassium persulfate solution (e.g., 2.45 mM in water)

-

Test sample dissolved in a suitable solvent

-

Positive control (e.g., Trolox)

-

Phosphate buffered saline (PBS) or ethanol

-

-

Procedure:

-

Prepare the ABTS radical cation solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•⁺ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add a small volume of the test sample or standard to a defined volume of the diluted ABTS•⁺ solution.

-

Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

-

Calculation: The percentage of ABTS•⁺ scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

-

Principle: The FRAP assay is based on the reduction of a colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex by antioxidants at low pH. The change in absorbance at 593 nm is proportional to the reducing power of the antioxidants.

-

Reagents:

-

FRAP reagent: prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.

-

Test sample

-

Standard (e.g., FeSO₄·7H₂O or Trolox)

-

-

Procedure:

-

Pre-warm the FRAP reagent to 37°C.

-

Add a small volume of the test sample to a defined volume of the FRAP reagent.

-

Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).

-

Measure the absorbance of the blue-colored solution at 593 nm.

-

-

Calculation: A standard curve is prepared using a known concentration of Fe²⁺ or Trolox. The antioxidant capacity of the sample is then determined by comparing its absorbance to the standard curve and is expressed as Fe²⁺ equivalents or Trolox equivalents.

Lipid Peroxidation Inhibition Assay (TBARS Method)

This assay measures the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation.

-

Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that can be measured spectrophotometrically at 532 nm. The inhibition of MDA formation in the presence of an antioxidant is a measure of its ability to prevent lipid peroxidation.

-

Reagents:

-

Lipid source (e.g., linoleic acid, tissue homogenate)

-

Pro-oxidant (e.g., FeSO₄ and ascorbic acid)

-

Test sample

-

Trichloroacetic acid (TCA) solution

-

Thiobarbituric acid (TBA) solution

-

-

Procedure:

-

Induce lipid peroxidation in the lipid source using a pro-oxidant in the presence and absence of the test sample.

-

Incubate the reaction mixture at 37°C for a specified time.

-

Stop the reaction by adding TCA.

-

Add TBA solution and heat the mixture (e.g., in a boiling water bath for 15-30 minutes).

-

Cool the samples and centrifuge to remove any precipitate.

-

Measure the absorbance of the supernatant at 532 nm.

-

-

Calculation: The percentage inhibition of lipid peroxidation is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (without antioxidant) and A_sample is the absorbance of the sample.

Signaling Pathways and Logical Relationships

While the direct antioxidant effects of phytic acid are well-established, its interaction with cellular signaling pathways that regulate endogenous antioxidant defenses is an area of ongoing investigation. One such critical pathway is the Keap1-Nrf2 pathway.

The Keap1-Nrf2 signaling pathway is a primary regulator of cellular resistance to oxidative stress. Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept inactive in the cytoplasm by binding to Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative or electrophilic stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription.

Many dietary phytochemicals are known to activate the Nrf2 pathway, thereby enhancing the cell's intrinsic antioxidant capacity. Although direct evidence for phytic acid as a potent Nrf2 activator is currently limited, its ability to modulate intracellular iron levels could indirectly influence redox-sensitive signaling pathways like Nrf2. Further research is warranted to elucidate the precise role of phytic acid and its salts in modulating this and other cellular signaling cascades related to oxidative stress.

Diagrams of Experimental Workflows and Signaling Pathways

Conclusion

Phytic acid demonstrates significant antioxidant properties, primarily through its robust iron-chelating capacity, which effectively inhibits the generation of hydroxyl radicals and suppresses lipid peroxidation. This mechanism is well-supported by in vitro studies. While detailed protocols for assessing these antioxidant activities are readily available, there is a notable gap in the literature concerning the specific antioxidant profile of potassium phytate. Further research is required to quantify the antioxidant efficacy of potassium phytate and to directly compare it with phytic acid. Additionally, the potential for phytic acid and its salts to modulate endogenous antioxidant defense pathways, such as the Keap1-Nrf2 system, represents a promising avenue for future investigation. A deeper understanding of these aspects will be crucial for harnessing the full therapeutic and preventative potential of these compounds in the fields of medicine and drug development.

References

- 1. Phytate: impact on environment and human nutrition. A challenge for molecular breeding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. phytojournal.com [phytojournal.com]

- 3. Phytic Acid and Whole Grains for Health Controversy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phytates as a natural source for health promotion: A critical evaluation of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antioxidant functions of phytic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phytic Acid Inhibits Lipid Peroxidation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Dietary Regulation of Keap1/Nrf2/ARE Pathway: Focus on Plant-Derived Compounds and Trace Minerals [mdpi.com]

Phytic Acid Dipotassium Salt as a Phosphorus Source for Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phosphorus (P) is an indispensable macronutrient for plant growth, development, and reproduction. The majority of phosphorus in soil is present in organic forms, with phytic acid being the most abundant. Phytic acid, and its salt forms like dipotassium (B57713) phytate, are not directly bioavailable to plants. This technical guide provides an in-depth analysis of the mechanisms by which plants can utilize phytic acid dipotassium salt as a phosphorus source. It covers the enzymatic breakdown of phytate, the underlying signaling pathways governing phosphorus starvation responses, and detailed experimental protocols for studying these processes. Quantitative data from relevant studies are presented to illustrate the efficacy of phytate as a phosphorus source, providing a comprehensive resource for researchers in plant science and related fields.

Introduction to Phytic Acid and Plant Phosphorus Nutrition

This compound is a salt of phytic acid where two of the phosphate (B84403) groups are neutralized by potassium ions. For plants to utilize the phosphorus from this compound, the phosphate groups must be enzymatically cleaved from the inositol (B14025) ring. This process is primarily mediated by a class of enzymes known as phytases.

Mechanism of Phytate-Phosphorus Utilization

The utilization of this compound as a phosphorus source by plants is a multi-step process that involves both plant- and microbe-derived enzymatic activity in the rhizosphere (the soil region immediately surrounding the plant roots).

-

Phytase Secretion: Under phosphorus-limiting conditions, plant roots and associated rhizosphere microorganisms (bacteria and fungi) secrete extracellular phytases.

-

Hydrolysis of Phytate: These phytases catalyze the stepwise hydrolysis of phytic acid, releasing inorganic phosphate (Pi).

-

Phosphate Uptake: The liberated inorganic phosphate is then taken up by the plant roots through high-affinity phosphate transporters.

-

Potassium Uptake: The potassium ions from the dipotassium salt are also available for plant uptake as essential nutrients.

The efficiency of this process is influenced by soil pH, the presence of metal cations that can form insoluble complexes with phytate, and the abundance and activity of phytase-producing microorganisms in the rhizosphere.

Quantitative Data on Plant Growth with Phytate as a Phosphorus Source

The following table summarizes quantitative data from a study on maize (Zea mays L.) grown in a hydroponic system with phytic acid as the sole phosphorus source compared to an inorganic phosphate control. While this study used phytic acid, the principles are directly applicable to its dipotassium salt.

| Treatment | Plant Part | Dry Weight (g) | Phosphorus Concentration (mg/g) |

| Inorganic Phosphate (Pi) | Shoot | 1.5 ± 0.2 | 3.5 ± 0.4 |

| Root | 0.8 ± 0.1 | 2.8 ± 0.3 | |

| Phytic Acid (Po) | Shoot | 1.1 ± 0.1 | 2.5 ± 0.3 |

| Root | 0.6 ± 0.1 | 2.1 ± 0.2 | |

| No Phosphorus (-P) | Shoot | 0.5 ± 0.1 | 1.0 ± 0.2 |

| Root | 0.3 ± 0.05 | 0.8 ± 0.1 |

Data adapted from a study on maize seedlings grown for 28 days. Values are presented as mean ± standard deviation.

The data indicates that while inorganic phosphate is a more efficient phosphorus source, plants are capable of utilizing phytic acid to support growth, demonstrating significantly better biomass accumulation and phosphorus content compared to a no-phosphorus control.

Experimental Protocols

Hydroponic Plant Growth Assay with Dipotassium Phytate

This protocol describes a hydroponic experiment to evaluate the efficacy of this compound as a phosphorus source for a model plant like Arabidopsis thaliana.

1. Plant Material and Sterilization:

- Use Arabidopsis thaliana seeds (e.g., ecotype Columbia-0).

- Surface sterilize seeds by exposing them to chlorine gas for 4 hours in a sealed container. The chlorine gas is generated by mixing 100 mL of commercial bleach with 3 mL of concentrated hydrochloric acid.

2. Germination:

- Place sterilized seeds on a sterile mesh floating on a liquid germination medium in a sterile container.

- The germination medium should be a modified Hoagland solution with a low level of inorganic phosphate (e.g., 0.1 mM KH₂PO₄) to support initial seedling establishment.

- Keep the seeds at 4°C for 48 hours for stratification before transferring to a growth chamber with a 16-hour light/8-hour dark cycle at 22°C.

3. Nutrient Solution Preparation:

- Prepare a basal nutrient solution without phosphorus. An example of a modified Hoagland solution is as follows (per liter):

- 5 mM KNO₃

- 2 mM MgSO₄

- 2 mM Ca(NO₃)₂

- 50 µM H₃BO₃

- 10 µM MnCl₂

- 2 µM ZnSO₄

- 1.5 µM CuSO₄

- 0.075 µM (NH₄)₆Mo₇O₂₄

- 75 µM Fe-EDTA

- Prepare the following treatment solutions:

- Control (+P): Basal solution + 1 mM KH₂PO₄.

- Phytate (Po): Basal solution + this compound to achieve a final phosphorus concentration of 1 mM.

- No Phosphorus (-P): Basal solution only.

- Adjust the pH of all solutions to 5.8.

4. Experimental Setup:

- After 7-10 days of germination, transfer the seedlings to the treatment solutions.

- Grow the plants in a hydroponic system with aeration for 14-21 days.

- Replenish the nutrient solutions every 3-4 days.

5. Data Collection:

- At the end of the experiment, harvest the plants and separate the shoots and roots.

- Measure fresh weight, and then dry the tissues at 60°C for 48 hours to determine the dry weight.

- Analyze the dried tissue for total phosphorus content using methods like the vanadomolybdate colorimetric method.

Determination of Rhizosphere Phytase Activity

This protocol outlines a method for measuring the phytase activity in the rhizosphere.

1. Sample Collection:

- Carefully remove the plant from the growth medium.

- Collect the soil/medium that is adhering to the roots (this is the rhizosphere).

2. Enzyme Extraction:

- Suspend a known weight of the rhizosphere sample in a buffer solution (e.g., 0.1 M sodium acetate (B1210297) buffer, pH 5.0).

- Shake the suspension for a specified time (e.g., 1 hour) at 4°C.

- Centrifuge the suspension to pellet the solids and collect the supernatant, which contains the extracellular enzymes.

3. Phytase Assay:

- Prepare a reaction mixture containing the enzyme extract and a substrate solution (e.g., 5 mM sodium phytate in 0.1 M sodium acetate buffer, pH 5.0).

- Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

- Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid).

- Measure the amount of inorganic phosphate released using a colorimetric method, such as the molybdenum blue method.

- One unit of phytase activity is typically defined as the amount of enzyme that liberates 1 µmol of inorganic phosphate per minute under the assay conditions.

Signaling Pathways in Phosphorus Starvation and Phytate Utilization

Plants have evolved intricate signaling pathways to cope with phosphorus deficiency. When inorganic phosphate is scarce, a systemic signaling cascade is initiated, leading to a range of physiological and developmental responses aimed at enhancing phosphorus acquisition and utilization.

Phosphate Starvation Response (PSR) Signaling Pathway

The central regulator of the PSR pathway is the transcription factor PHR1 (PHOSPHATE STARVATION RESPONSE 1) and its homologs.

Under low phosphate conditions, SPX proteins (which act as cellular phosphate sensors) dissociate from PHR1, allowing PHR1 to become active. Active PHR1 then upregulates the expression of a suite of genes involved in phosphorus acquisition, including high-affinity phosphate transporters and enzymes like phytases.

Experimental Workflow for Studying Phytate Utilization

The following diagram illustrates a typical workflow for an experiment designed to investigate the role of this compound as a phosphorus source.

The Chelation of Divalent Cations by Dipotassium Phytate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chelating properties of dipotassium (B57713) phytate with various divalent cations. Dipotassium phytate, a salt of phytic acid (myo-inositol hexakisphosphate), is a potent natural chelating agent due to its six phosphate (B84403) groups, which can bind to positively charged metal ions. This interaction has significant implications in various fields, including nutrition, pharmacology, and food science, primarily due to its ability to affect the bioavailability of essential minerals.

Quantitative Analysis of Dipotassium Phytate-Divalent Cation Interactions

The stability of the complexes formed between phytate and divalent cations is a critical parameter in understanding their interaction. These interactions are highly dependent on factors such as pH, ionic strength, and the specific cation involved. The stability of these complexes is typically quantified by their stability constants (log K). While specific data for dipotassium phytate is limited, the chelating behavior is governed by the phytate anion (C₆H₁₂O₂₄P₆¹²⁻), making data for phytic acid highly relevant. The following tables summarize the stability constants for the formation of various phytate-divalent cation complexes, primarily determined through potentiometric titration.

Table 1: Stability Constants (log K) for 1:1 Phytate-Divalent Cation Complexes

| Divalent Cation | log K₁ (ML) | Experimental Conditions | Reference |

| Cu²⁺ | 7.51 | T = 298.15 K, I = 1.0 M NaClO₄ | [1] |

| Zn²⁺ | 7.81 | T = 298.15 K, I = 1.0 M NaClO₄ | [1] |

| Ni²⁺ | 5.97 | T = 298.15 K, I = 1.0 M NaClO₄ | [1] |

| Pb²⁺ | 7.10 | T = 298.15 K, I = 1.0 M NaClO₄ | [1] |

Note: The data presented is for phytic acid. The presence of potassium as a counter-ion in dipotassium phytate is not expected to significantly alter the stability constants of the complexes with divalent cations, as the divalent cations have a much higher affinity for the phytate molecule.

Table 2: Stoichiometry of Precipitated Phytate-Divalent Cation Complexes

| Divalent Cation | General Stoichiometry | Reference |

| Mn²⁺ | Me₆H₄LCl₄ · 2H₂O | [2] |

| Co²⁺ | Me₆H₄LCl₄ · 2H₂O | [2] |

| Ni²⁺ | Me₆H₄LCl₄ · 2H₂O | [2] |

| Cu²⁺ | Me₆H₂LCl₂ · 2.5H₂O | [2] |

| Zn²⁺ | Me₆H₂LCl₂ · H₂O | [2] |

Experimental Protocols

Potentiometric Titration for Stability Constant Determination

Potentiometric titration is a classical and highly accurate method for determining the stability constants of metal-ligand complexes.[3][4][5]

Objective: To determine the stoichiometry and stability constants of complexes formed between dipotassium phytate and a divalent cation (e.g., Mg²⁺, Ca²⁺, Zn²⁺, Fe²⁺).

Materials:

-

Dipotassium phytate solution (standardized)

-

Divalent cation salt solution (e.g., MgCl₂, CaCl₂, ZnCl₂, FeSO₄) of known concentration

-

Standardized NaOH solution (carbonate-free)

-

High-purity water

-

Inert salt for maintaining constant ionic strength (e.g., NaCl, KNO₃)

-

pH electrode and potentiometer

-

Autotitrator or manual titration setup

-

Stirring plate and stir bar

-

Thermostated reaction vessel

Procedure:

-

Preparation of Phytic Acid Solution: A standard solution of phytic acid is prepared by dissolving a known amount of dipotassium phytate in high-purity water and passing it through a cation exchange resin (H⁺ form) to remove the potassium ions.[6] The concentration of the resulting phytic acid solution is then accurately determined by titration with a standardized NaOH solution.

-

Titration Setup: A known volume of the standardized phytic acid solution is placed in the thermostated reaction vessel. The appropriate amount of inert salt is added to maintain a constant ionic strength.

-

Addition of Divalent Cation: A known volume of the divalent cation solution is added to the reaction vessel to achieve the desired metal-to-ligand ratio.

-

Titration: The solution is titrated with the standardized NaOH solution. The pH of the solution is recorded after each addition of the titrant. The titration is continued until a significant pH jump is observed, indicating the complete deprotonation of the phytate molecule.

-

Data Analysis: The titration data (volume of NaOH added vs. pH) is plotted. The stability constants of the various metal-phytate complexes are calculated from the titration curves using specialized software (e.g., Hyperquad) that fits the experimental data to a model of the complexation equilibria.[3]

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment.[7][8][9][10]

Objective: To characterize the thermodynamics of the interaction between dipotassium phytate and a divalent cation.

Materials:

-

Dipotassium phytate solution in a suitable buffer (e.g., HEPES, MES)

-

Divalent cation salt solution in the same buffer

-

Isothermal titration calorimeter

-

High-purity water

Procedure:

-

Sample Preparation: Prepare a solution of dipotassium phytate (typically in the micromolar range) and a solution of the divalent cation (typically 10-20 times more concentrated than the phytate solution) in the same, degassed buffer. The buffer choice is critical to minimize heats of dilution.

-

Instrument Setup: Equilibrate the ITC instrument at the desired temperature.

-

Loading the Samples: Load the dipotassium phytate solution into the sample cell and the divalent cation solution into the injection syringe.

-

Titration: Perform a series of small, sequential injections of the divalent cation solution into the sample cell while monitoring the heat change.

-

Data Analysis: The raw data (heat pulses over time) is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of the divalent cation to phytate. The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters (Kₐ, ΔH, and n).

Spectrophotometric Determination of Chelation

This indirect method relies on a colored indicator that complexes with the divalent cation. The addition of dipotassium phytate will sequester the cation, leading to a change in the solution's absorbance.[11][12][13]

Objective: To quantify the chelation of a divalent cation by dipotassium phytate.

Materials:

-

Dipotassium phytate solution

-

Divalent cation salt solution

-

A suitable colorimetric indicator that complexes with the divalent cation (e.g., xylenol orange for Zn²⁺, murexide (B42330) for Ca²⁺)

-

Buffer solution to maintain a constant pH

-

Spectrophotometer

-

Cuvettes

Procedure:

-

Calibration Curve: Prepare a series of solutions with known concentrations of the divalent cation-indicator complex and measure their absorbance at the wavelength of maximum absorbance (λ_max) to create a calibration curve.

-

Reaction Mixture: In a cuvette, mix the buffer solution, the colorimetric indicator, and the divalent cation solution. Measure the initial absorbance.

-

Addition of Phytate: Add a known amount of the dipotassium phytate solution to the cuvette. The phytate will chelate the divalent cation, causing a decrease in the concentration of the cation-indicator complex.

-

Absorbance Measurement: After the reaction has reached equilibrium, measure the final absorbance of the solution.

-

Calculation: Using the calibration curve, determine the change in the concentration of the cation-indicator complex. This change corresponds to the amount of the divalent cation chelated by the dipotassium phytate.

Impact on Signaling Pathways: The Case of Magnesium and Insulin (B600854) Signaling

The chelation of divalent cations by phytate can have profound biological consequences by modulating the activity of enzymes and signaling pathways that are dependent on these cations. A prime example is the role of magnesium (Mg²⁺) in the insulin signaling pathway. Magnesium is an essential cofactor for numerous kinases involved in this pathway, including the insulin receptor itself.[2][14][15][16][17][18][19][20]

A deficiency in magnesium has been linked to insulin resistance.[14][19][20] By chelating intracellular magnesium, dipotassium phytate can potentially disrupt insulin signaling, leading to a state of impaired glucose uptake.

Below is a diagram illustrating the key magnesium-dependent steps in the insulin signaling pathway and the potential point of interference by dipotassium phytate.

Figure 1: Simplified diagram of the insulin signaling pathway highlighting magnesium-dependent steps and the potential interference by dipotassium phytate.

Workflow for Investigating Phytate's Effect on Insulin Signaling

Figure 2: Experimental workflow to investigate the impact of dipotassium phytate on insulin signaling.

Conclusion

Dipotassium phytate exhibits potent chelating properties with a range of divalent cations. The stability of the resulting complexes is influenced by factors such as pH and the nature of the cation. Understanding these interactions is crucial for professionals in research and drug development, as the chelation of essential minerals can have significant physiological effects. The provided experimental protocols offer a starting point for the quantitative analysis of these interactions. Furthermore, the elucidation of how this chelation can impact critical signaling pathways, such as the insulin signaling cascade, opens avenues for further research into the therapeutic and anti-nutritional properties of phytates.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Magnesium supplementation enhances insulin sensitivity and decreases insulin resistance in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Potentiometric Determination of Phytic Acid and Investigations of Phytate Interactions with Some Metal Ions. | Semantic Scholar [semanticscholar.org]

- 5. (PDF) Potentiometric Determination of Phytic Acid and [research.amanote.com]

- 6. Complex Formation of Phytic Acid With Selected Monovalent and Divalent Metals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. zaguan.unizar.es [zaguan.unizar.es]

- 8. tainstruments.com [tainstruments.com]

- 9. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

- 10. Titration Calorimetry, Isothermal – Biophysics Instrumentation Facility – UW–Madison [bif.wisc.edu]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. The Therapeutic Effects of Magnesium in Insulin Secretion and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Participation of Magnesium in the Secretion and Signaling Pathways of Insulin: an Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Magnesium supplementation enhances insulin sensitivity and decreases insulin resistance in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Unveiling the Multifaceted Biological Activity of Myo-Inositol Hexakisphosphate Dipotassium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myo-inositol hexakisphosphate (IP6), also known as phytic acid, is a naturally occurring polyphosphorylated carbohydrate abundant in plant seeds, legumes, and cereals.[1][2] Its dipotassium (B57713) salt form is a subject of extensive research due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the core biological functions of myo-inositol hexakisphosphate dipotassium salt, with a focus on its anticancer properties, enzymatic inhibition, and role in cellular signaling. This document is intended to serve as a detailed resource, presenting quantitative data, in-depth experimental protocols, and visual representations of key molecular pathways to facilitate further research and drug development efforts.

Core Biological Activities

Myo-inositol hexakisphosphate dipotassium salt exhibits a broad spectrum of biological effects, primarily attributed to its ability to chelate divalent and trivalent cations and interact with various cellular proteins.[3][4] Its most notable activities include potent anticancer effects, inhibition of the β-secretase 1 (BACE1) enzyme implicated in Alzheimer's disease, and modulation of critical signaling pathways such as the PI3K/Akt pathway.[5][6]

Anticancer Activity